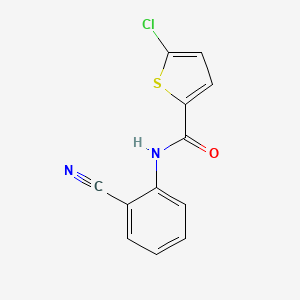

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide is a thiophene derivative with a molecular formula of C12H7ClN2OS and a molecular weight of 262.71 g/mol . Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

準備方法

The synthesis of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide typically involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-aminobenzonitrile under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

化学反応の分析

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide has shown potential in several therapeutic areas:

- Anticancer Activity : This compound is being investigated for its ability to inhibit cancer cell proliferation. Similar thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by disrupting tubulin polymerization, akin to the action of combretastatin A-4, a known anticancer agent. For instance, studies have reported IC₅₀ values as low as 5.46 µM against Hep3B liver cancer cells .

- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to bactericidal effects .

Material Science

In material science, thiophene derivatives are utilized in the development of organic semiconductors and devices:

- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties make it suitable for use in OFETs, where it can enhance charge transport efficiency.

- Organic Light-Emitting Diodes (OLEDs) : Its unique structure contributes to the light-emitting properties necessary for OLED applications.

Industrial Applications

The compound serves as a corrosion inhibitor and is used in synthesizing complex organic molecules. Its stability and reactivity under various conditions make it valuable in industrial processes.

Comparative Analysis with Other Compounds

| Compound Name | Target Activity | Observed Effect | Reference Year |

|---|---|---|---|

| This compound | Anticancer | IC₅₀ = 5.46 µM (Hep3B) | 2023 |

| Nitrothiophene Carboxamide | Antibacterial | MIC < 1 µg/mL (E. coli) | 2018 |

| 5-chloro-N-phenyl-1H-indole-2-carboxamide | Anticancer | Varies by structure | Various |

Case Studies

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on Hep3B liver cancer cells.

- Findings : Significant cytotoxicity with an IC₅₀ of 5.46 µM was observed, indicating potential as an anticancer agent.

-

Inflammation Model Study (2024) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : The treatment resulted in approximately 50% reduction of TNF-alpha levels compared to controls, highlighting its therapeutic potential in inflammatory conditions.

-

Antimicrobial Activity Assessment (2024) :

- Objective : Evaluate efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

作用機序

The mechanism of action of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

5-chloro-2-thiophenecarboxaldehyde: Another thiophene derivative used in the synthesis of various organic compounds.

5-chloro-N-phenyl-1H-indole-2-carboxamide: A compound with similar structural features but different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups, which contribute to its distinct chemical and biological properties .

生物活性

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its aromatic properties, and a carboxamide functional group that may contribute to its biological activity. The presence of a chloro substituent and a cyanophenyl group enhances its interaction with biological targets.

The precise mechanism of action for this compound is still under investigation. However, similar compounds have shown various modes of action:

- Antibacterial Activity : Compounds with a thiophene structure have been reported to inhibit bacterial growth by targeting specific enzymes or disrupting cell wall synthesis. For instance, nitrothiophene carboxamides demonstrated potent activity against E. coli and other Gram-negative bacteria by overcoming efflux mechanisms that often confer resistance .

- Anticancer Activity : Thiophene derivatives have been explored for their ability to inhibit tubulin polymerization, similar to known anticancer agents like combretastatin A-4. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

A study on nitrothiophene carboxamides highlighted their effectiveness against various bacterial strains, including Klebsiella spp. and Shigella spp. These compounds were shown to be bactericidal in vitro and effective in mouse models of infection .

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Nitrothiophene Carboxamide | E. coli | < 1 µg/mL | Inhibition of cell wall synthesis |

| Nitrothiophene Carboxamide | Klebsiella spp. | < 1 µg/mL | Disruption of efflux mechanisms |

| Nitrothiophene Carboxamide | Shigella spp. | < 1 µg/mL | Bactericidal activity |

Anticancer Activity

Research has indicated that thiophene carboxamides can induce significant cytotoxic effects on cancer cell lines. For example, compounds derived from thiophene structures showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells .

| Compound Name | Cell Line | IC50 Value (µM) | Effect on Cell Cycle |

|---|---|---|---|

| Thiophene Derivative | Hep3B | 5.46 | G2/M phase arrest |

| Thiophene Derivative | Hep3B | 12.58 | Induction of apoptosis |

Case Studies

- Antibacterial Efficacy : A study demonstrated that modifying the structure of thiophene derivatives could enhance their antibacterial properties. By optimizing the side chains, researchers achieved compounds with improved MIC values against resistant bacterial strains .

- Anticancer Potential : In a series of experiments involving different thiophene carboxamides, significant anticancer activities were observed, particularly in Hep3B cells. The study revealed that these compounds could effectively disrupt the microtubule dynamics essential for cancer cell proliferation .

特性

IUPAC Name |

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-11-6-5-10(17-11)12(16)15-9-4-2-1-3-8(9)7-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSGDHJHOWNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。